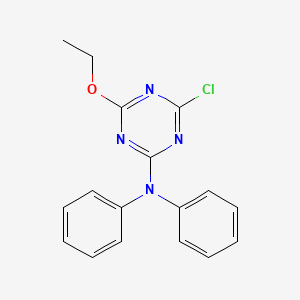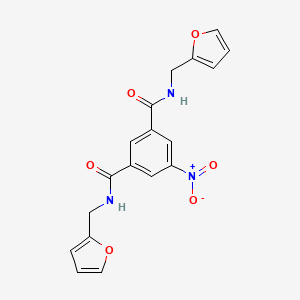
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. DMXAA has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models, making it a promising candidate for further development as an anti-cancer drug.
Mecanismo De Acción
The exact mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the immune response to viral infections and has also been shown to play a role in the anti-tumor response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to activate the STING pathway in tumor cells, leading to the production of interferons and other cytokines that promote anti-tumor immunity.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in tumor cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of the immune system. It has also been shown to have anti-inflammatory effects and to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide. Finally, there is ongoing research to better understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide and to identify other compounds that may act through similar pathways.
Métodos De Síntesis
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylaminothiazole with 3-methylpiperidine in the presence of a base such as sodium hydride. Other methods involve the reaction of 2-chloro-4,5-dimethylthiazole with 3-methylpiperidine followed by acetylation of the resulting intermediate.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide has been extensively studied for its anti-tumor properties, both in vitro and in vivo. It has been shown to induce tumor cell death through a variety of mechanisms, including the activation of the immune system and the inhibition of angiogenesis. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-9-5-4-6-16(7-9)8-12(17)15-13-14-10(2)11(3)18-13/h9H,4-8H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCIIHOQMZTXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![(3-(4-fluorobenzyl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)methanol](/img/structure/B6003705.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)

![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)

![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6003753.png)
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![2-[(2-methyl-2-phenylhydrazino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B6003769.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6003785.png)